Ethyl 7-methylbenzofuran-2-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
53715-90-5 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
ethyl 7-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C12H12O3/c1-3-14-12(13)10-7-9-6-4-5-8(2)11(9)15-10/h4-7H,3H2,1-2H3 |
InChI Key |
TXCDILNMVQWLIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC(=C2O1)C |
Origin of Product |
United States |
Comprehensive Chemical Transformations and Derivatization of Ethyl 7 Methylbenzofuran 2 Carboxylate Systems
Reactivity of the Ester Functional Group
The ester group at the 2-position of the benzofuran (B130515) ring is a key handle for a variety of chemical modifications, allowing for its conversion into other important functional groups such as carboxylic acids and amides.
Hydrolysis to Benzofuran-2-carboxylic Acids
The conversion of ethyl 7-methylbenzofuran-2-carboxylate to 7-methylbenzofuran-2-carboxylic acid is a fundamental transformation, typically achieved through hydrolysis. This reaction can be catalyzed by either acid or base, with base-catalyzed hydrolysis (saponification) being a common and often irreversible method. libretexts.orgchemguide.co.uk The process involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. libretexts.orgchemguide.co.ukcommonorganicchemistry.com The resulting carboxylate salt is then protonated in a separate step using a strong acid to yield the final carboxylic acid. chemguide.co.uk
The general mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, which subsequently deprotonates the newly formed carboxylic acid to yield the carboxylate salt.
Microwave-assisted Perkin rearrangement of 3-halocoumarins in the presence of a base like sodium hydroxide in ethanol (B145695) also provides an efficient route to benzofuran-2-carboxylic acids, significantly reducing reaction times compared to conventional heating methods. researchgate.net Enzymatic hydrolysis, for instance using Candida antarctica lipase, presents a milder alternative for the hydrolysis of related benzofuran esters, offering high stereoselectivity. researchgate.net
Table 1: Representative Conditions for Hydrolysis of Ethyl Benzofuran-2-carboxylates Note: The following data is based on general procedures for ester hydrolysis and examples from closely related benzofuran derivatives, as specific data for this compound was not available in the searched literature.
| Reactant | Reagents and Conditions | Product | Yield | Reference |
| Ethyl benzofuran-2-carboxylate derivative | NaOH, Ethanol/Water, Reflux | Benzofuran-2-carboxylic acid derivative | High | researchgate.netnih.gov |
| Ethyl benzofuran-2-carboxylate derivative | KOH, Ethanol/Water, Reflux | Benzofuran-2-carboxylic acid derivative | Not specified | libretexts.orgchemguide.co.uk |
| 2-Aroyl-3-methyl-5-bromobenzo[b]furan | 1. TFA 2. 4 M HCl in dioxane | 2-Aroyl-3-methyl-5-bromobenzo[b]furan-2-carboxylic acid | Good | google.com |
Transesterification Reactions
Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl group from an alcohol, leading to a different ester of 7-methylbenzofuran-2-carboxylic acid. This reaction can be catalyzed by either acids (like sulfuric acid or tosic acid) or bases (like sodium alkoxides). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the desired product, the alcohol reactant is often used in a large excess, frequently serving as the solvent. masterorganicchemistry.com
A variety of catalysts have been developed to facilitate transesterification under mild conditions, including zinc clusters, scandium(III) triflate, and N-heterocyclic carbenes (NHCs). organic-chemistry.org These catalysts can offer high yields and tolerate a range of functional groups. For instance, Sc(OTf)₃ can catalyze the transesterification of various esters in boiling alcohols, with microwave irradiation significantly shortening reaction times. organic-chemistry.org
Table 2: Potential Conditions for Transesterification of this compound Note: This table provides hypothetical reaction conditions based on general methods for transesterification, as specific examples for this compound were not found in the literature.
| Alcohol | Catalyst | Conditions | Product | Reference |
| Methanol | H₂SO₄ (catalytic) | Reflux in excess methanol | Mthis compound | researchgate.netmasterorganicchemistry.com |
| Isopropanol | Sodium Isopropoxide | Reflux in excess isopropanol | Isopropyl 7-methylbenzofuran-2-carboxylate | masterorganicchemistry.com |
| Benzyl (B1604629) alcohol | Zn-cluster | Reflux | Benzyl 7-methylbenzofuran-2-carboxylate | organic-chemistry.org |
Amidation Reactions and Formation of Benzofuran-2-carboxamides
The direct conversion of this compound into benzofuran-2-carboxamides can be achieved by reaction with primary or secondary amines. These reactions often require elevated temperatures or the use of catalysts to proceed efficiently. mdpi.comnih.gov Various methods for the direct amidation of esters have been developed, utilizing reagents such as TiCl₄, Ni/IPr complexes, and Fe(III) chloride salts under solvent-free conditions. mdpi.comresearchgate.net
Base-promoted direct amidation, for example using potassium tert-butoxide in DMSO, has been shown to be effective for a range of esters and amines. nih.gov Another approach is transamidation, where an existing amide is exchanged for another. For instance, N-(quinolin-8-yl)benzofuran-2-carboxamides can be converted to other benzofuran-2-carboxamides by a two-step, one-pot procedure involving activation with Boc-anhydride followed by aminolysis.
Table 3: Methods for the Synthesis of Benzofuran-2-carboxamides from Ethyl Esters Note: The following data is based on general procedures and examples from related benzofuran systems, as specific data for the direct amidation of this compound was not explicitly detailed in the searched literature.
| Amine | Reagents and Conditions | Product | Yield | Reference |
| Primary or Secondary Amine | Fe(III) chloride, 80 °C, solvent-free | N-substituted 7-methylbenzofuran-2-carboxamide | Good | mdpi.com |
| Primary or Secondary Amine | DMSO/t-BuOK, Room Temperature | N-substituted 7-methylbenzofuran-2-carboxamide | Moderate to Excellent | nih.gov |
| Benzylamine | TiF₄ (10 mol%), Toluene, Reflux, 24h | N-benzyl-7-methylbenzofuran-2-carboxamide | Good to Excellent | researchgate.net |
Functionalization of the Benzofuran Ring System
The benzofuran ring itself is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the benzene (B151609) portion of the molecule.
Electrophilic Aromatic Substitution Reactions
Table 4: Predicted Outcome of Nitration of this compound Note: The following represents a predicted outcome based on the nitration of a similar compound, as direct experimental data for the nitration of this compound was not found.
| Reactant | Reagents and Conditions | Predicted Major Products | Reference |
| This compound | HNO₃, Acetic Acid | Ethyl 7-methyl-4-nitrobenzofuran-2-carboxylate and Ethyl 7-methyl-6-nitrobenzofuran-2-carboxylate | google.com |
Halogenation (e.g., Bromination)
Halogenation, particularly bromination, of the benzofuran core is a critical transformation for introducing functional handles for further synthetic manipulations. The bromination of benzofuran derivatives can be achieved using various reagents and conditions, with the solvent playing a crucial role in the reaction's outcome. For instance, the bromination of benzofuran-2-carboxylic acid derivatives has been investigated using N-bromosuccinimide (NBS) or bromine in different solvents. When reacting with NBS in carbon tetrachloride (CCl₄), a mixture of products is often obtained, which can be challenging to separate. However, changing the solvent to ethanol can alter the reaction's course. Similarly, using acetic acid as a solvent for bromination with elemental bromine has been explored to improve the selectivity of the reaction nih.gov.
In a typical procedure for bromination using NBS, the benzofuran derivative is refluxed with NBS in the presence of a catalytic amount of benzoyl peroxide in a suitable solvent like carbon tetrachloride for an extended period, often around 24 hours. Upon completion, the succinimide (B58015) byproduct is filtered off, and the solvent is removed under reduced pressure to yield the brominated product nih.gov. While specific studies on the bromination of the aromatic ring of this compound are not extensively detailed in the available literature, the general methodologies established for related benzofuran systems provide a foundational approach.
Nucleophilic Substitution Reactions on the Benzofuran Moiety
Nucleophilic substitution reactions directly on the benzofuran ring system are less common compared to electrophilic substitutions, due to the electron-rich nature of the heterocyclic ring. However, the presence of activating groups or the use of specific reaction conditions can facilitate such transformations. The available literature does not provide extensive direct examples of nucleophilic substitution on the benzofuran moiety of this compound. Research in this area for benzofurans often focuses on the displacement of leaving groups introduced at various positions on the ring system.
Hydrogenation and Reduction of the Furanoid Ring
The selective hydrogenation of the furanoid ring in benzofuran derivatives is a valuable transformation for accessing biologically relevant 2,3-dihydrobenzofurans and fully saturated octahydrobenzofurans. A variety of catalytic systems have been developed to achieve this transformation with high efficiency and selectivity.
Recent studies have highlighted the efficacy of ruthenium nanoparticles immobilized in a supported ionic liquid phase (SILP) with a Lewis acidic chlorozincate anion, denoted as Ru@SILP-[ZnCl₄]²⁻. This catalyst has demonstrated high activity and selectivity for the hydrogenation of a range of substituted benzofurans. Under continuous flow conditions, this system can effectively hydrogenate benzofuran and its derivatives to the corresponding dihydrobenzofurans acs.org.
Furthermore, a one-pot cascade catalysis approach has been developed for the enantio- and diastereoselective complete hydrogenation of multiply substituted benzofurans. This method utilizes a combination of a chiral homogeneous ruthenium-N-heterocyclic carbene complex and an in-situ-activated rhodium catalyst to produce architecturally complex octahydrobenzofurans with multiple defined stereocenters nih.gov. Heterogeneous non-noble metal catalysts, such as cobalt-cobalt oxide core-shell nanoparticles on silica, have also been reported for the selective hydrogenation of benzofurans researchgate.net.
| Catalyst | Substrate Type | Product | Key Features | Reference |
|---|---|---|---|---|
| Ru@SILP-[ZnCl₄]²⁻ | Substituted Benzofurans | 2,3-Dihydrobenzofurans | High activity and selectivity under continuous flow. | acs.org |
| Chiral Ru-NHC complex and Rh catalyst | Multiply Substituted Benzofurans | Octahydrobenzofurans | Enantio- and diastereoselective; installs multiple stereocenters. | nih.gov |
| Cobalt-cobalt oxide nanoparticles on silica | Benzofurans | 2,3-Dihydrobenzofurans | Heterogeneous non-noble metal catalyst. | researchgate.net |
| Ir/SpinPHOX complex | 2-Alkyl-substituted Benzofurans | 2-Alkyl-substituted 2,3-Dihydrobenzofurans | Excellent enantioselectivities. | researchgate.net |
Side-Chain Modifications at the Methyl Group (e.g., Bromination)
The methyl group at the 7-position of this compound serves as a handle for various side-chain modifications, with bromination being a key example. This transformation introduces a reactive bromomethyl group that can be further elaborated into other functionalities. The free-radical bromination of a methyl group on a benzofuran scaffold can be effectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide.
In a study on related benzofuran derivatives, an ester derivative was brominated using NBS in carbon tetrachloride (CCl₄) to successfully yield the corresponding bromomethyl derivative nih.gov. This method is a standard procedure for benzylic bromination and is expected to be applicable to this compound.
| Reagent | Solvent | Initiator | Outcome | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | Carbon Tetrachloride (CCl₄) | Benzoyl Peroxide | Formation of a bromomethyl group. | nih.gov |
Synthesis of Fused Heterocyclic Derivatives (e.g., Triazoles)
The benzofuran-2-carboxylate scaffold is a valuable starting point for the synthesis of fused and appended heterocyclic systems, such as 1,2,3-triazoles. These hybrid molecules are of significant interest due to their diverse biological activities. A common and efficient method for the synthesis of benzofuran-1,2,3-triazole derivatives is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".
A general synthetic route involves the conversion of the ethyl benzofuran-2-carboxylate to the corresponding prop-2-yn-1-yl benzofuran-2-carboxylate. This is typically achieved through hydrolysis of the ethyl ester to the carboxylic acid, followed by esterification with propargyl alcohol. The resulting terminal alkyne can then be reacted with a variety of substituted aryl or benzyl azides in the presence of a copper(I) catalyst to afford the desired 1,2,3-triazole derivatives in good yields niscair.res.inmedsci.cn.
Another approach involves the conversion of ethyl benzofuran-2-carboxylates to the corresponding carbohydrazides by reaction with hydrazine (B178648) hydrate. These carbohydrazides can then be further reacted to form 1,2,4-triazole (B32235) rings researchgate.net.
| Step | Reaction | Key Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Ester Hydrolysis | Base (e.g., KOH) | Benzofuran-2-carboxylic acid | researchgate.net |
| 2 | Esterification | Propargyl alcohol | Prop-2-yn-1-yl benzofuran-2-carboxylate | niscair.res.inmedsci.cn |
| 3 | Azide-Alkyne Cycloaddition | Substituted azide (B81097), Cu(I) catalyst | Benzofuran-1,2,3-triazole derivative | niscair.res.inmedsci.cn |
| Alternative Step 2 | Hydrazinolysis | Hydrazine hydrate | Benzofuran-2-carbohydrazide | researchgate.net |
| Alternative Step 3 | Cyclization | e.g., Phenyl isothiocyanate, base | Benzofuran-1,2,4-triazole derivative | researchgate.net |
Complex Ligand Design and Attachment for Advanced Molecular Architectures
The structural features of this compound, namely the heterocyclic benzofuran core and the carboxylate group, make it an interesting building block for the design of complex ligands for advanced molecular architectures. Carboxylate groups are well-known to coordinate to metal ions in various modes, including monodentate, bidentate, and bridging fashions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs) wikipedia.orgmdpi.com.
Despite a comprehensive search for theoretical and computational investigations concerning this compound, no specific studies detailing the quantum chemical properties, conformational analysis, or reaction mechanisms for this particular compound could be located. The scientific literature available through the conducted searches focuses on analogues and derivatives of benzofuran, but not on this compound itself.
Therefore, it is not possible to provide a detailed, scientifically accurate article that strictly adheres to the requested outline for the specified chemical compound. Generating content for the outlined sections would require specific data from quantum chemical calculations and computational modeling which are not present in the available search results.
To fulfill the user's request for a thorough and informative article, studies directly investigating this compound would be necessary. Without such dedicated research, any attempt to populate the requested sections would be speculative and would not meet the required standards of scientific accuracy.
Medicinal Chemistry and Biological Activity of Benzofuran 2 Carboxylate Derivatives in Vitro Studies
Structure-Activity Relationship (SAR) Profiling
The biological activity of benzofuran (B130515) derivatives is intricately linked to the nature and position of substituents on the benzofuran ring system. Structure-Activity Relationship (SAR) studies are crucial in elucidating these connections to guide the design of more potent and selective compounds.
Impact of Substituent Position and Electronic Nature on Biological Activity
Research has consistently shown that the placement and electronic properties of substituents on the benzofuran core significantly influence the biological activity of benzofuran-2-carboxylate derivatives. nih.gov
The position of substituents on the benzofuran ring is a critical determinant of biological activity. For instance, studies have revealed that the presence of hydroxyl groups at the C-3 and C-4 positions can lead to good antibacterial activities, whereas a hydroxyl group at the C-2 position does not confer a similar increase in activity. nih.gov Furthermore, the methylation of hydroxyl groups can reduce solubility and consequently diminish antimicrobial efficacy. nih.gov
The electronic nature of the substituents also plays a pivotal role. SAR studies have indicated that the introduction of electron-withdrawing groups, such as halogens, in the ortho position of the benzofuran ring and in the para position of an associated aryl ring tends to enhance the potency of the compounds. nih.gov Conversely, the presence of electron-donating groups has been found to weaken antimicrobial activity. nih.gov For example, in a series of benzofuran-2-carboxylate 1,2,3-triazoles, compounds bearing a chloro substituent on the benzofuran ring exhibited notable bioactivity. niscair.res.in Specifically, substituents like methoxy, methyl, and fluoro groups were associated with better antibacterial activity. niscair.res.in
In the context of anticancer activity, the +M effect (positive mesomeric effect) and hydrophobic groups on an N-phenyl ring attached to the benzofuran-2-carboxamide (B1298429) scaffold were found to potentiate anticancer and NF-κB inhibitory activities, respectively. researchgate.net
Development of Pharmacophore Models for Target Interactions
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. nih.govnih.gov These models serve as valuable tools in virtual screening and the design of new ligands with improved affinity for their biological targets. nih.gov
The development of pharmacophore models for benzofuran derivatives involves identifying key interaction points such as hydrogen-bond donors and acceptors, hydrophobic regions, and aromatic and ionic features. nih.gov These models are often derived from the analysis of known active ligands or from the ligand-binding site of a target protein. nih.govnih.gov For instance, a target-focused pharmacophore model for Cyclin-dependent kinase 2 (CDK2) was constructed based on the protein's structure, identifying features like hydrophobic contacts, hydrogen-bond donors and acceptors, and a positive ionizable feature. nih.gov
By understanding the key pharmacophoric features of benzofuran-2-carboxylate derivatives, researchers can design new molecules that better fit the binding pocket of their target, potentially leading to enhanced biological activity. This approach has been instrumental in the development of various therapeutic agents.
Antimicrobial Research
The emergence of antibiotic resistance has underscored the urgent need for novel antimicrobial agents. nih.gov Benzofuran derivatives have shown promise in this area, with numerous studies investigating their activity against a range of pathogenic bacteria. nih.govnih.gov
Antibacterial Activity against Pathogenic Strains
In vitro studies have demonstrated that benzofuran-2-carboxylate derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria.
Several studies have reported the efficacy of benzofuran derivatives against Gram-positive bacteria. For example, a series of synthesized benzofuran derivatives displayed varied levels of antibacterial activity against all tested bacterial strains, with MIC values ranging from 11.38 to 199.10 mmol/L. nih.gov Some aryl (benzofuran-2-yl) ketoximes and their esters have also demonstrated good antimicrobial activity. nih.gov
In a study on benzofuran-2-carboxylate 1,2,3-triazoles, compounds were screened for their activity against Staphylococcus aureus and Bacillus subtilis. niscair.res.in The results indicated that most of the synthesized compounds exhibited moderate to good zones of inhibition. niscair.res.in Notably, compounds with chloro, methoxy, methyl, and fluoro substituents showed enhanced antibacterial effects. niscair.res.in Another study found that certain benzofuran-triazole hybrids were potent antibacterial agents against B. subtilis. nih.gov
The data from various studies on the antibacterial activity of benzofuran derivatives against Gram-positive bacteria is summarized in the table below.
| Compound Type | Bacterial Strain | Activity | Reference |
| Benzofuran derivatives | General Gram-positive bacteria | Varied (MIC: 11.38-199.10 mmol/L) | nih.gov |
| Aryl (benzofuran-2-yl) ketoximes and esters | General Gram-positive bacteria | Good antimicrobial activity | nih.gov |
| Benzofuran-2-carboxylate 1,2,3-triazoles | Staphylococcus aureus, Bacillus subtilis | Moderate to good zone of inhibition | niscair.res.in |
| Benzofuran-triazole hybrids | Bacillus subtilis | Potent antibacterial agents | nih.gov |
| Thiazolo[3,2-a]pyrimidine derivatives | Bacillus subtilis, Staphylococcus aureus | Zone of inhibition: 22-36 mm | researchgate.net |
The antibacterial activity of benzofuran derivatives extends to Gram-negative bacteria as well. Research has shown that the inhibitory activity of some synthesized benzofurans against Gram-negative bacteria was higher than that against Gram-positive bacteria. nih.gov For instance, certain 1-(thiazol-2-yl)pyrazoline derivatives demonstrated excellent activity against Gram-negative bacteria with an inhibitory zone of 25 mm. nih.gov
In the evaluation of benzofuran-2-carboxylate 1,2,3-triazoles, the compounds were tested against Escherichia coli and Pseudomonas aeruginosa, showing moderate to good zones of inhibition. niscair.res.in Similarly, novel thiazolo[3,2-a]pyrimidine derivatives exhibited antibacterial activity against Salmonella typhimurium and Escherichia coli, with zones of inhibition ranging from 22 mm to 36 mm. researchgate.net
The following table summarizes the findings on the antibacterial activity of benzofuran derivatives against Gram-negative bacteria.
| Compound Type | Bacterial Strain | Activity | Reference |
| 1-(thiazol-2-yl)pyrazoline derivatives | General Gram-negative bacteria | Excellent (Inhibitory zone: 25 mm) | nih.gov |
| Benzofuran-2-carboxylate 1,2,3-triazoles | Escherichia coli, Pseudomonas aeruginosa | Moderate to good zone of inhibition | niscair.res.in |
| Thiazolo[3,2-a]pyrimidine derivatives | Salmonella typhimurium, Escherichia coli | Zone of inhibition: 22-36 mm | researchgate.net |
Antifungal Activity against Fungal Pathogens
Benzofuran derivatives have demonstrated a broad spectrum of antifungal activities, positioning them as promising leads for the development of novel antimycotic agents. nih.gov
Various synthesized benzofuran-2-carboxylate derivatives have been tested against a panel of pathogenic fungi. A series of novel benzofuran-2-carboxylate 1,2,3-triazoles exhibited a broad spectrum of antifungal activity. niscair.res.in These compounds were particularly effective against Aspergillus niger and Sclerotium rolfsii, with some derivatives showing good zones of inhibition. niscair.res.in Notably, compounds bearing chloro, methoxy, and fluoro substituents on the benzofuran ring system tended to exhibit enhanced activity. niscair.res.in
Other studies have shown that 2-amino-4-arylthio-5-hydroxybenzofurans possess potent antifungal activity against Candida krusei and Aspergillus niger, completely inhibiting fungal growth at MIC levels between 1.6-12.5 μg/mL. nih.gov Benzofuran derivatives have also shown remarkable activity against the prevalent pathogen Candida albicans. nih.gov The modification of the benzofuran scaffold has been a key strategy in developing potent antifungal agents against these and other fungal strains. nih.govnih.gov
| Fungal Pathogen | Derivative Class | Observed Activity (MIC) | Reference |
|---|---|---|---|
| Aspergillus niger | Benzofuran-2-carboxylate 1,2,3-triazoles | Moderate to Good | niscair.res.in |
| Sclerotium rolfsii | Benzofuran-2-carboxylate 1,2,3-triazoles | Moderate to Good | niscair.res.in |
| Candida albicans | Benzofuran-based derivatives | Remarkable activity | nih.gov |
| Candida krusei | 2-Amino-4-arylthio-5-hydroxybenzofurans | 1.6-12.5 µg/mL | nih.gov |
A primary and highly validated target for the antifungal action of benzofuran derivatives is N-myristoyltransferase (Nmt). nih.govnih.govlookchem.com This enzyme is crucial for the viability of fungi, including pathogenic species like Candida albicans, as it catalyzes the attachment of myristate to the N-terminal glycine (B1666218) of essential cellular proteins. lookchem.commdpi.com This N-myristoylation is indispensable for the function of proteins involved in fungal growth. lookchem.com
Researchers have designed and synthesized novel benzofurans as potent and selective inhibitors of Candida albicans Nmt (CaNmt). nih.govnih.gov Structural analysis of the enzyme-inhibitor complex reveals that the benzofuran ring typically occupies a hydrophobic pocket at the binding site. lookchem.com Structure-activity relationship (SAR) studies have been crucial in optimizing these inhibitors. For example, it was found that mono-methylation at the C-7 position of the benzofuran ring, as in the parent structure of ethyl 7-methylbenzofuran-2-carboxylate, significantly lowered CaNmt inhibitory activity. lookchem.com Conversely, modifications at other positions, such as the C-2 and C-4 side chains, have led to the discovery of potent inhibitors with in vivo antifungal activity. nih.gov This targeted approach offers a promising avenue for developing novel fungicidal drugs with a specific mode of action. lookchem.com
Anticancer and Cytotoxic Investigations
The benzofuran scaffold is also a key pharmacophore in the design of agents with anticancer properties. nih.gov
Benzofuran derivatives have been evaluated for their cytotoxic effects against various human breast cancer cell lines, demonstrating potential as anticancer agents. researchgate.net Studies have investigated the genotoxic and cytotoxic effects of l-[(benzofuran-2-yl)-phenylmethyl]-imidazoles on the estrogen receptor-positive MCF-7 cell line. researchgate.netmui.ac.ir These studies suggest that in addition to potential hormonal effects, the compounds can induce DNA damage, contributing to their cytotoxic mechanism. researchgate.netmui.ac.ir
Synthetic benzofuran derivatives have shown significant inhibitory activity against both MCF-7 and the triple-negative breast cancer cell line MDA-MB-231. nih.govwalshmedicalmedia.com The cytotoxic activity, often measured by the IC50 value (the concentration required to inhibit the growth of 50% of cells), varies depending on the specific substitutions on the benzofuran ring. While specific data for the A2780 ovarian cancer cell line in the context of benzofuran-2-carboxylates is not detailed in the provided sources, the consistent activity against multiple breast cancer cell lines highlights the therapeutic potential of this class of compounds.
| Derivative/Compound | Cell Line | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Synthetic β-nitrostyrene derivative (CYT-Rx20) | MCF-7 | 0.81 ± 0.04 µg/mL | nih.gov |
| Synthetic β-nitrostyrene derivative (CYT-Rx20) | MDA-MB-231 | 1.82 ± 0.05 µg/mL | nih.gov |
| Synthetic derivative MZ-6 | MCF-7 | Dose-dependent | nih.gov |
| Synthetic derivative MZ-6 | MDA-MB-231 | Dose-dependent | nih.gov |
| 2Meobpy-Zn | MCF-7 | 4.6 ± 0.5 µM (48h) | researchgate.net |
| [LysOEt][BA]2 | MCF-7 | ~4.8 µM (72h) | researchgate.net |
In Vitro Biological Activity of this compound: A Review of Current Research
Extensive literature reviews and database searches were conducted to collate in vitro studies on the medicinal chemistry and biological activity of the specific chemical compound, this compound. The focus of this review was to identify its effects on various cancer cell lines, its potential to induce apoptosis, and its impact on cell cycle progression, adhering to a predefined outline.
Despite comprehensive searches, no specific experimental studies detailing the cytotoxic or anti-proliferative activity of this compound against the following human cancer cell lines were identified in the public domain:
Lung Cancer (A549)
Leukemia (K562, MOLT-4)
Ovarian Carcinoma (Skov-3)
Cervix Carcinoma (HeLa)
Human Hepatocellular Carcinoma (HCC)
Furthermore, no in vitro studies were found that specifically investigated the apoptosis-inducing capabilities or the effects on cell cycle perturbation of this compound.
While the broader class of benzofuran derivatives has shown significant promise in medicinal chemistry with various analogues exhibiting anticancer properties, research has not yet been published that specifically characterizes the biological activities of this compound in the context of the specified cancer cell lines and cellular mechanisms. The synthesis of related compounds, such as other benzofuran-2-carboxylate esters and derivatives with different substitutions on the benzofuran ring, has been reported, but their biological data cannot be directly extrapolated to this compound. researchgate.netnih.govresearchgate.net
Therefore, at present, there is a lack of available scientific literature to populate the requested data tables and detailed research findings for this compound according to the specified outline. Further research is required to determine the potential medicinal chemistry and biological activity of this specific compound.
Cytotoxicity against Various Cancer Cell Lines
Enzyme Inhibition and Receptor Binding Studies
Benzofuran-based carboxylic acids have emerged as a significant class of carbonic anhydrase inhibitors (CAIs). researchgate.netrsc.org CAs are metalloenzymes crucial for various physiological processes, and certain isoforms, particularly hCA IX and hCA XII, are overexpressed in hypoxic tumors, making them prime targets for anticancer therapies. researchgate.net
A series of novel benzofuran-based carboxylic acid derivatives, linking a 2-methylbenzofuran (B1664563) or 5-bromobenzofuran (B130475) tail to benzoic or hippuric acid moieties, were synthesized and evaluated for their inhibitory action against four human (h) CA isoforms: hCA I, II, IX, and XII. researchgate.netacs.org Several of these compounds demonstrated potent and selective inhibition of the cancer-related isoforms hCA IX and XII over the cytosolic, off-target isoforms hCA I and II. researchgate.netacs.org
Notably, compounds 9b , 9e , and 9f from the study acted as submicromolar inhibitors of hCA IX, with compound 9f being the most potent. researchgate.netacs.org Toward the hCA XII isoform, the 2-methylbenzofuran derivative 9c was identified as the most effective inhibitor with a submicromolar inhibition constant (Kᵢ). researchgate.netrsc.org The data underscores the potential of the benzofuran-2-carboxylate scaffold in designing selective inhibitors targeting tumor-associated CA isoforms. researchgate.net
Table 1: Inhibition of Carbonic Anhydrase Isoforms by Benzofuran-Based Carboxylic Acid Derivatives
| Compound | Tail Moiety | Linker Moiety | hCA I (Kᵢ, μM) | hCA II (Kᵢ, μM) | hCA IX (Kᵢ, μM) | hCA XII (Kᵢ, μM) |
| 9b | 2-Methylbenzofuran | 4-ureidobenzoic acid | 57.5 | 3.7 | 0.91 | 1.8 |
| 9c | 2-Methylbenzofuran | 3-ureidobenzoic acid | >100 | 12.5 | 1.2 | 0.88 |
| 9e | 5-Bromobenzofuran | 4-ureidobenzoic acid | >50 | 37.1 | 0.79 | 1.1 |
| 9f | 5-Bromobenzofuran | 3-ureidobenzoic acid | 35.6 | 26.5 | 0.56 | 3.4 |
| 11a | 2-Methylbenzofuran | ureido-hippuric acid | 89.2 | 4.9 | 2.5 | 2.5 |
| 11b | 5-Bromobenzofuran | ureido-hippuric acid | >100 | 8.8 | 8.9 | 10.1 |
Data sourced from ACS Medicinal Chemistry Letters. researchgate.netrsc.orgacs.org
The 5-lipoxygenase (5-LOX) enzyme is a key player in the biosynthesis of pro-inflammatory leukotrienes, making it an important target for treating inflammatory conditions. nih.gov Research has shown that certain benzofuran derivatives can act as potent inhibitors of this enzyme.
One study focused on the synthesis of 2-substituted 5-benzofuran hydroxamic acids as 5-LOX inhibitors. acs.org Although this specific study explored hydroxamic acid derivatives rather than carboxylates, it highlights the adaptability of the benzofuran core in targeting this enzyme family. acs.org More directly, a separate investigation identified the catechol derivative 4-(3,4-dihydroxyphenyl)dibenzofuran as a 5-LOX inhibitor. nih.gov This led to the development of simpler, related compounds, including 2-(3,4-dihydroxyphenyl)benzo[b]thiophene (6d ), which potently inhibited human 5-LOX with an IC₅₀ value of 20 nM in cell-free assays and 60 nM in cell-based assays. nih.gov These findings suggest that the benzofuran scaffold is a promising template for developing highly potent and selective 5-LOX inhibitors. nih.gov
The interaction between a compound and a biological target, such as a receptor, is fundamental to its pharmacological activity. The strength of this interaction is known as binding affinity. In the context of benzofuran derivatives, structural modifications have been shown to significantly influence this affinity.
A key factor that can enhance binding affinity is the introduction of halogen atoms (e.g., chlorine, bromine) into the molecule's structure. mdpi.com Halogens can form a "halogen bond," which is an attractive interaction between the electrophilic region of the halogen and a nucleophilic site on the target protein. This additional interaction can substantially improve the binding of the compound to its receptor, potentially increasing its potency and efficacy. mdpi.com
Calcium channels are vital for numerous physiological functions, and their modulation is a therapeutic strategy for various diseases. mdpi.com Specifically, calcium-activated chloride channels (CaCCs), such as the transmembrane protein 16A (TMEM16A), are considered potential drug targets for conditions like hypertension and asthma. mdpi.com
A study of thirty novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids found that several derivatives were significant inhibitors of TMEM16A. mdpi.com The inhibitory activity was evaluated in Fischer rat thyroid (FRT) cells expressing human TMEM16A. The presence of a free carboxylic acid group on the benzofuran scaffold was found to be essential for the inhibitory activity, as the corresponding ester analogs were inactive. mdpi.com Compound B25 emerged as the most potent inhibitor from this series, demonstrating the potential of benzofuran-3-carboxylic acids as effective calcium channel modulators. mdpi.com
Table 2: TMEM16A/CaCCs Inhibition by Benzofuran-3-Carboxylic Acid Derivatives
| Compound | R¹ Substituent | R² Substituent | IC₅₀ (μM) |
| B02 | H | 4-F | 5.5 ± 1.2 |
| B13 | 4-Cl | 4-F | 5.1 ± 0.9 |
| B21 | 3-F | 4-Cl | 4.8 ± 1.1 |
| B23 | 3-F | 3,4-di-Cl | 4.1 ± 1.0 |
| B25 | 4-F | 4-Cl | 2.8 ± 1.3 |
| B27 | 4-F | 3,4-di-Cl | 3.8 ± 0.9 |
| B28 | 4-CN | H | 5.8 ± 1.4 |
| B29 | 4-CN | 4-F | 5.2 ± 1.3 |
Data sourced from ScienceDirect. mdpi.com
Other Emerging Biological Activities of Benzofuran-2-carboxylates
The versatile benzofuran-2-carboxylate scaffold has been shown to possess a wide spectrum of other biological activities beyond those detailed above. In vitro studies have identified several promising therapeutic avenues for these compounds.
Antimicrobial and Antifungal Activity: Various benzofuran-2-carboxylate derivatives have demonstrated notable activity against pathogenic microbes. A series of novel benzofuran-2-carboxylate 1,2,3-triazoles showed moderate to good inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Aspergillus niger. niscair.res.in
Antioxidant and Anti-inflammatory Activity: In addition to pro-oxidant effects in cancer cells, some benzofuran derivatives exhibit antioxidant properties. researchgate.netrsc.org A series of benzofuran-2-carboxamide derivatives were evaluated for their ability to scavenge DPPH radicals, a common measure of antioxidant activity. researchgate.net Certain derivatives also showed anti-inflammatory effects by inhibiting nitric oxide (NO) production. rsc.org
Antiviral Activity: The benzofuran core has been explored for its potential against viral pathogens. Ethyl 3-(bromomethyl)-6-methoxy-1-benzofuran-2-carboxylate and its derivatives were synthesized and tested for anti-HIV activity. researchgate.net One compound from a related series showed inhibitory action against HIV-2, indicating that this chemical class could serve as a starting point for developing new antiviral agents. researchgate.net
Antitumor Activity: The most widely reported activity for benzofuran derivatives is their potential as anticancer agents. rsc.orgmdpi.com Numerous studies have shown that these compounds exhibit significant cytotoxic activity against a variety of human cancer cell lines, including those for breast, colon, lung, and liver cancer. researchgate.netrsc.orgmdpi.com The mechanisms are varied and include the induction of apoptosis, cell cycle arrest, and inhibition of key cancer-related enzymes. researchgate.netresearchgate.net
Antioxidant Properties
The antioxidant potential of benzofuran derivatives has been a subject of considerable research. These compounds are recognized as promising antioxidants in the field of medicinal chemistry. rsc.org The antioxidant activity is often evaluated through assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging test. rsc.orgresearchgate.net
Studies have shown that the antioxidant capacity of these derivatives can be significant. For instance, certain novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their antioxidant activities. researchgate.netnih.gov One such derivative, compound 1j (with an -OH substitution at the R3 position), was found to scavenge DPPH radicals and inhibit lipid peroxidation in rat brain homogenates to a moderate and appreciable degree, respectively. researchgate.net Similarly, other benzofuran-2-carboxamide derivatives have shown moderate to appreciable antioxidant activity, with compound 65 demonstrating a 62% inhibition rate on lipid peroxidation (LPO) and a 23.5% inhibition on DPPH radical formation at a concentration of 100 μM. rsc.org
Furthermore, a series of 3,3-disubstituted-3H-benzofuran-2-one derivatives were synthesized and their antioxidant capacity was evaluated using both DPPH assay and Cyclic Voltammetry, identifying several lactones with remarkable activity. mdpi.comscilit.com It has also been noted that transforming a chroman skeleton, found in Vitamin E, to a benzofuran skeleton can increase antioxidant activity. nih.gov
| Compound | Assay | Activity/Result | Concentration |
|---|---|---|---|
| Compound 65 (7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative) | LPO Inhibition | 62% | 100 μM |
| Compound 65 (7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative) | DPPH Radical Inhibition | 23.5% | 100 μM |
| Compounds 59 and 60 (from D. latifolia) | DPPH Free Radical Scavenging | IC50 = 96.7 ± 8.9 μM | N/A |
Anti-inflammatory Activities
Benzofuran derivatives are known to possess significant anti-inflammatory properties. nih.govjopcr.com Their mechanism of action often involves the inhibition of key inflammatory mediators and pathways, such as nitric oxide (NO) production, cyclooxygenase (COX) enzymes, and the NF-κB and MAPK signaling pathways. rsc.orgmdpi.commdpi.com
A study on new heterocyclic/benzofuran hybrids identified compound 5d , a piperazine/benzofuran hybrid, as a potent anti-inflammatory agent. It exhibited an excellent inhibitory effect on the generation of NO with an IC50 value of 52.23 ± 0.97 μM and showed low cytotoxicity. mdpi.com Further investigation revealed that compound 5d significantly inhibits the phosphorylation levels of key proteins in the MAPK/NF-κB signaling pathway and down-regulates the secretion of pro-inflammatory factors like NO, COX-2, TNF-α, and IL-6. mdpi.com
Similarly, two new benzofuran derivatives isolated from Liriope spicata var. prolifera, 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran (1) and 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran (2) , showed significant inhibitory activity against neutrophil respiratory burst with IC50 values of 4.15 ± 0.07 μM and 5.96 ± 0.37 μM, respectively. researchgate.netnih.gov Another study on fluorinated benzofuran and dihydrobenzofuran derivatives demonstrated their ability to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of COX-2 and nitric oxide synthase 2. mdpi.comnih.gov The IC50 values for these compounds ranged from 1.2 to 9.04 µM for interleukin-6 and 2.4 to 5.2 µM for nitric oxide. mdpi.com
| Compound | Target/Assay | IC50 Value (μM) |
|---|---|---|
| Compound 5d (piperazine/benzofuran hybrid) | NO Generation | 52.23 ± 0.97 |
| 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran (1) | Neutrophil Respiratory Burst | 4.15 ± 0.07 |
| 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran (2) | Neutrophil Respiratory Burst | 5.96 ± 0.37 |
| Fluorinated Benzofuran Derivatives (general range) | Interleukin-6 | 1.2 - 9.04 |
| Fluorinated Benzofuran Derivatives (general range) | Nitric Oxide | 2.4 - 5.2 |
Antiviral and Anti-HIV Potency
The benzofuran scaffold is a key component in the development of novel antiviral and anti-HIV agents. nih.govresearchgate.netnih.gov Research has focused on synthesizing various derivatives and evaluating their ability to inhibit viral replication and key viral enzymes like reverse transcriptase (RT) and protease.
In one study, a series of 1-(1-benzofuran-2-yl-ethylidene)-4-substituted thiosemicarbazides and their derived ring systems were evaluated for anti-HIV activity. nih.gov Compounds 5c and 9a produced a significant reduction in the viral cytopathic effect (93.19% and 59.55%, respectively), with compound 9a being confirmed as having moderate anti-HIV activity. nih.gov Another study synthesized novel 3-benzoylbenzofurans and their pyrazole (B372694) derivatives. rsc.org Two 3-benzoyl benzofurans (3g and 4b ) and two pyrazoles (5f and 5h ) were identified as potent inhibitors in pseudovirus assays. The IC50 values for compounds 4b and 5f were 0.49 ± 0.11 μM and 0.39 ± 0.13 μM, respectively, against the Q23 pseudovirus. rsc.org Mechanism of action studies revealed that 3g and 4b were non-nucleoside reverse transcriptase inhibitors, while 5f was the most active protease inhibitor with an IC50 of 31.59 ± 3.83 μM. rsc.org
Other research has also highlighted the potential of this chemical class. For instance, compounds 1-(7-dodecyloxy-2-benzofuranyl)ethanone (3c) and 1-(7-tridecyloxy-2-benzofuranyl)ethanone (3d) showed specific activity against respiratory syncytial virus (RSV). nih.gov Weak anti-HIV-1 activity was observed for other derivatives like 2-acetylbenzofuran (B162037) (2 ) and its derivatives 3a and 3b . nih.govkoreascience.kr
| Compound | Virus/Target | Activity/Result |
|---|---|---|
| Compound 5c | HIV-1 | 93.19% reduction of viral cytopathic effect (>2.0 x 10-4 M) |
| Compound 9a | HIV-1 | 59.55% reduction of viral cytopathic effect (2.5 x 10-5 M) |
| Compound 4b | HIV (Q23 pseudovirus) | IC50 = 0.49 ± 0.11 μM |
| Compound 5f | HIV (Q23 pseudovirus) | IC50 = 0.39 ± 0.13 μM |
| Compound 5f | HIV-1 Protease | IC50 = 31.59 ± 3.83 μM |
| Compound 3c/3d | Respiratory Syncytial Virus (RSV) | Specific activity |
Antitubercular Activity
Benzofuran derivatives have emerged as a promising class of compounds in the search for new drugs against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) strains. nih.govnih.gov The antitubercular activity of these compounds is often evaluated in vitro against the H37Rv strain and clinical MDR isolates. nih.govnih.gov
Several studies have demonstrated the potential of this scaffold. For example, a series of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate analogues were synthesized and tested for their activity against the M. tuberculosis H37Rv strain. nih.gov Compound 5g from this series showed prominent activity with a MIC99 of 2.55 μg/mL. nih.gov In another study, diversely substituted indolizines were evaluated, with compounds 2d , 2e , and 4 showing activity against both H37Rv and MDR strains of MTB. nih.gov
In silico studies have also been employed to understand the potential mechanisms of action. One such study performed molecular docking of benzofuran derivatives against NarL, a transcriptional regulatory protein essential for MTB adaptation to anaerobic conditions. nih.gov The results suggested that these compounds could act as potential antitubercular lead molecules by blocking the site of phosphorylation of NarL. nih.gov The synthesis of benzofuran-3-carbohydrazide derivatives also yielded promising results, with some compounds showing minimum inhibitory concentrations (MIC) as low as 2 μg/mL against M. tuberculosis H37Rv strains. nih.gov
| Compound Series/Name | Strain | Activity/Result (MIC) |
|---|---|---|
| Compound 5g (ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate analogue) | M. tuberculosis H37Rv | 2.55 μg/mL (MIC99) |
| Indolizine 2d | M. tuberculosis H37Rv & MDR | Active |
| Indolizine 2e | M. tuberculosis H37Rv & MDR | Active |
| Indolizine 4 | M. tuberculosis H37Rv & MDR | Active |
| Benzofuran-3-carbohydrazide derivative (Compound 4) | M. tuberculosis H37Rv | 2 μg/mL |
Applications of Ethyl 7 Methylbenzofuran 2 Carboxylate Beyond Specific Biological Targets
Use as a Chemical Building Block in Organic Synthesis
The benzofuran-2-carboxylate core is a well-established building block in organic chemistry, and by extension, Ethyl 7-methylbenzofuran-2-carboxylate can be envisioned as a key starting material for a variety of complex chemical structures. The reactivity of the ester and the benzofuran (B130515) ring system allows for numerous transformations.
The synthesis of the parent compound, ethyl benzofuran-2-carboxylate, is often achieved through the reaction of salicylaldehyde (B1680747) with ethyl bromoacetate (B1195939) in the presence of a base. niscair.res.in A similar strategy, starting with 2-hydroxy-3-methylbenzaldehyde (B1203309), would be a logical route to this compound.
Once obtained, the ethyl ester can undergo several reactions. For instance, hydrolysis of the ester group provides the corresponding carboxylic acid, benzofuran-2-carboxylic acid, which can then be coupled with various amines or alcohols to form amides and other esters. prepchem.com Furthermore, the benzofuran ring itself can participate in electrophilic substitution reactions, although the directing effects of the existing substituents would need to be considered.
The true synthetic utility of this compound lies in its role as a precursor to more elaborate heterocyclic systems. The benzofuran nucleus is a common feature in many natural products and pharmacologically active compounds. nih.govrsc.org
Intermediate in the Preparation of Advanced Heterocyclic Compounds
The structure of this compound is an ideal starting point for the construction of more complex, fused heterocyclic systems. The benzofuran moiety can be seen as a platform upon which other rings can be built, leading to novel chemical entities with potentially interesting properties.
For example, benzofuran-2-carboxylic acid derivatives can be converted into their corresponding acid chlorides, which are highly reactive intermediates. These can then be used in cyclization reactions to form fused systems. A notable application is in the synthesis of quinoline (B57606) derivatives. nih.govbeilstein-journals.org In a multi-step synthesis, a substituted benzofuran-2-carboxylate can be transformed and subsequently reacted with other reagents to construct a quinoline ring fused to the benzofuran, creating a polycyclic aromatic system. nih.govbeilstein-journals.org
Another important class of compounds that can be accessed from benzofuran-2-carboxylates are triazoles. The ethyl ester can be converted to the corresponding propargyl ester, which can then undergo a "click" reaction with an azide (B81097) to form a 1,2,3-triazole ring. niscair.res.in This approach allows for the introduction of a wide variety of substituents on the triazole ring, leading to a diverse library of benzofuran-triazole hybrids.
The following table summarizes some of the key transformations and resulting heterocyclic systems that can be conceptually derived from this compound, based on the known chemistry of its analogs.
| Starting Material Analogue | Reagents and Conditions | Resulting Heterocyclic System | Reference |
| Ethyl benzofuran-2-carboxylate | 1. KOH, EtOH, reflux; 2. SOCl₂; 3. Propargyl alcohol, Et₃N | Prop-2-yn-1-yl benzofuran-2-carboxylate (precursor to triazoles) | niscair.res.in |
| Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and Salicylaldehydes | K₂CO₃, CH₃CN, reflux; then KOH, EtOH, reflux | 2-(Benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives | nih.gov |
| Benzofuran-2-carboxylic acid | LiAlH₄, THF | (Benzofuran-2-yl)methanol (precursor for further functionalization) | unicatt.it |
Contribution to Materials Science Applications (Conceptual)
The field of materials science is constantly seeking new organic molecules with tailored electronic and photophysical properties. Benzofuran derivatives have emerged as promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov The benzofuran scaffold is a rigid, planar system that can facilitate π-electron delocalization, a key requirement for efficient charge transport and light emission in organic semiconductor materials.
The introduction of a methyl group at the 7-position, as in this compound, can influence the material's properties in several ways. The methyl group can affect the molecule's packing in the solid state, which in turn influences charge mobility. It can also subtly alter the electronic properties of the benzofuran ring through its electron-donating inductive effect.
While direct studies on this compound for materials science applications are not yet prevalent, the broader class of benzofurans has shown potential. For instance, derivatives of benzofuran have been incorporated into polymers and small molecules used as active layers in electronic devices. The functionalization at the 2-position with a carboxylate group provides a convenient handle for further chemical modifications, such as polymerization or attachment to other functional moieties.
The conceptual applications in materials science are summarized in the table below, drawing parallels from research on the broader benzofuran class.
| Potential Application | Role of Benzofuran Scaffold | Influence of 7-methyl and 2-carboxylate groups |
| Organic Light-Emitting Diodes (OLEDs) | Provides a rigid, planar core for efficient charge transport and as a building block for emissive materials. | The methyl group can tune the emission color and solid-state packing. The carboxylate allows for further functionalization to enhance performance. |
| Organic Photovoltaics (OPVs) | Acts as an electron-rich unit in donor-acceptor type polymers or small molecules for light absorption. | The methyl group can enhance solubility and influence the morphology of the active layer. The carboxylate enables the creation of larger conjugated systems. |
| Organic Field-Effect Transistors (OFETs) | The fused aromatic system supports charge carrier mobility. | The methyl group can impact the intermolecular interactions and ordering in thin films, affecting transistor performance. |
Future Research Directions and Translational Outlook
Rational Design and Synthesis of Next-Generation Benzofuran-2-carboxylate Analogues
The development of new therapeutic agents from the ethyl 7-methylbenzofuran-2-carboxylate template relies on the rational design and synthesis of next-generation analogues. This process involves strategically modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties.
One key strategy is the creation of hybrid molecules, where the benzofuran-2-carboxylate scaffold is combined with other known pharmacophores. benthamdirect.com For instance, the synthesis of benzofuran-chalcone hybrids has yielded compounds with significant anticancer activity. nih.gov Similarly, creating hybrids of benzofuran (B130515) with pyrazole (B372694) or triazole rings has produced molecules with notable biological effects. niscair.res.innih.gov Click chemistry, in particular, has emerged as a powerful tool for synthesizing benzofuran-triazole hybrids with moderate to good antifungal activity. rsc.org
Synthetic methodologies are continuously evolving to allow for more complex and diverse benzofuran structures. Modern techniques enable the modular and robust synthesis of densely functionalized benzofuran-2-carboxamide (B1298429) derivatives. nih.gov A common synthetic route starts with a substituted salicylaldehyde (B1680747), which reacts with ethyl bromoacetate (B1195939) to form the ethyl benzofuran-2-carboxylate core. niscair.res.innih.gov This core can then be hydrolyzed to the corresponding carboxylic acid, which serves as a versatile intermediate for creating a wide array of derivatives, such as amides and esters. niscair.res.innih.gov Advanced catalytic strategies, including the use of palladium, copper, and other transition metals, facilitate the construction of the benzofuran nucleus with high efficiency. nih.gov
The structure-activity relationship (SAR) studies are crucial in guiding the design of these new analogues. Preliminary research indicates that the ester group at the C-2 position is a critical site for cytotoxic activity. rsc.org Furthermore, introducing substituents at various positions on the benzofuran ring system, such as halogens, hydroxyl groups, or amino groups, has been shown to be closely related to the antibacterial activity of the compounds. rsc.org For example, some oxindole-based benzofuran hybrids have been designed as dual inhibitors for specific kinases in cancer therapy. nih.gov
Comprehensive Mechanistic Investigations of Biological Efficacy
A thorough understanding of how benzofuran-2-carboxylate analogues exert their biological effects at a molecular level is paramount for their translation into clinical use. Mechanistic studies are essential to identify the specific cellular pathways and molecular targets they modulate.
Benzofuran derivatives have been shown to exhibit a range of biological mechanisms. In the context of cancer, certain benzofuran derivatives have been found to induce cell cycle arrest at the G2/M phase and trigger apoptosis (programmed cell death) in cancer cells. nih.gov For example, a novel benzofuran derivative of β-elemene, ZT-22, was found to exert its anti-hepatocellular carcinoma (HCC) activity by directly targeting HSPA6, which in turn activates the p38-MAPK signaling pathway. nih.gov Knocking down HSPA6 diminished the effects of the compound, confirming its mechanism. nih.gov
Other anticancer mechanisms identified for benzofuran scaffolds include the inhibition of tubulin polymerization, which disrupts the cellular cytoskeleton, and the inhibition of crucial enzymes like histone deacetylases (HDACs). mdpi.com The dual inhibition of multiple targets, such as phosphatidylinositol 3-kinases (PI3K) and vascular endothelial growth factor receptor 2 (VEGFR-2), is another promising strategy that has been explored with benzofuran hybrids. nih.govresearchgate.net Furthermore, some derivatives act as inhibitors of human peptide deformylase (HsPDF), presenting a novel class of antitumor agents. researchgate.net
For their antimicrobial properties, benzofurans may exert their effects through various mechanisms, making them a valuable scaffold for discovering new antibacterial agents. benthamdirect.com
Integration of Computational and Experimental Methodologies for Drug Discovery
The synergy between computational and experimental approaches has become indispensable in modern drug discovery, accelerating the identification and optimization of lead compounds. beilstein-journals.org This integrated strategy is particularly valuable for exploring the vast chemical space of benzofuran-2-carboxylate analogues.
Computational methods, collectively known as computer-aided drug design (CADD), play a crucial role in the rational design process. beilstein-journals.orgco-ac.com Molecular docking, a key structure-based drug design technique, is used to predict the binding mode and affinity of a ligand to its target protein. nih.govbeilstein-journals.org This allows for the virtual screening of large libraries of compounds to identify potential hits before committing to costly and time-consuming synthesis. For example, molecular docking has been successfully used to study the binding of novel benzofuran hybrids to targets like PI3K and VEGFR-2, helping to rationalize their inhibitory activity. nih.govresearchgate.net
Once promising candidates are identified through computational screening, they are synthesized and subjected to experimental validation. These experimental studies, which include enzymatic assays and cell-based assays, provide the necessary data to confirm the biological activity and mechanism of action. nih.govmdpi.com For instance, newly synthesized benzofuran derivatives have been tested for their inhibitory activity against sirtuins (SIRT1-3), with enzymatic assays confirming potent and selective inhibition of SIRT2. mdpi.com The results from these experiments can then be used to refine the computational models, leading to a more accurate and predictive drug discovery cycle. This iterative process of computational design, synthesis, and experimental testing is a powerful paradigm for developing next-generation therapeutic agents. beilstein-journals.org
Exploration of Novel Bioactive Targets and Therapeutic Indications
The structural versatility of the benzofuran-2-carboxylate scaffold suggests that its therapeutic potential extends beyond currently known applications. A key area of future research is the exploration of novel bioactive targets and, consequently, new therapeutic indications for these compounds.
The benzofuran nucleus is a privileged structure in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. bohrium.comrsc.orgnih.gov This broad activity profile suggests that benzofuran compounds can interact with a multitude of biological targets.
Table 1: Investigated Biological Targets for Benzofuran Derivatives
| Target Class | Specific Target(s) | Potential Therapeutic Indication | Reference(s) |
| Enzymes | |||
| Kinases | PI3K, VEGFR-2, CDK2, GSK-3β | Cancer | nih.govnih.govresearchgate.net |
| Deacetylases | SIRT2, HDACs | Cancer, Age-related disorders | mdpi.commdpi.com |
| Deformylases | HsPDF | Cancer | researchgate.net |
| Structural Proteins | |||
| Tubulin | Cancer | mdpi.com | |
| Chaperone Proteins | |||
| HSPA6 | Cancer | nih.gov | |
| Various | |||
| Bacterial enzymes | Bacterial Infections | benthamdirect.com |
Future research should employ target identification strategies, such as affinity chromatography and proteomic approaches, to uncover new binding partners for this compound and its analogues. Investigating their effects on a broader range of cell signaling pathways could reveal unexpected therapeutic opportunities. For example, their potential as modulators of pathways involved in neurodegenerative diseases, metabolic disorders, or viral infections remains largely unexplored. nih.gov The discovery of novel macrocyclic benzofuran compounds with activity against the hepatitis C virus highlights the potential for finding new antiviral applications. rsc.org Given the wide range of biological activities already reported, a systematic exploration of new targets is a promising avenue for unlocking the full therapeutic potential of this chemical class. nih.govrsc.org
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for preparing ethyl 7-methylbenzofuran-2-carboxylate?
- Methodological Answer : The compound can be synthesized via cyclization of substituted 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate in the presence of a base (e.g., sodium carbonate) in polar aprotic solvents like N-methyl pyrrolidine. Subsequent functionalization steps, such as alkylation or halogenation, may introduce substituents at the 7-position .
- Key Considerations : Reaction conditions (temperature, solvent choice) must be optimized to avoid side products like quinones or over-oxidation byproducts. Analytical techniques (TLC, GC-MS) are critical for monitoring reaction progress.
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming molecular structure. For example:
- ¹H NMR : Methyl groups at the 7-position appear as singlets (~δ 2.3–2.5 ppm), while the ethyl ester resonates as a quartet (δ 4.3–4.4 ppm) and triplet (δ 1.3–1.4 ppm).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm stereochemistry and bond angles .
Q. What are the primary reaction pathways for modifying the benzofuran core?
- Methodological Answer : The ester group at the 2-position undergoes hydrolysis to form carboxylic acids, while the 7-methyl group can be halogenated (e.g., bromination) using N-bromosuccinimide (NBS) under radical initiation. Electrophilic aromatic substitution at the 5-position is sterically hindered due to the 7-methyl group, requiring directing groups or catalytic methods .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side reactions during halogenation at the 7-position?
- Methodological Answer : Controlled radical bromination using NBS and AIBN in CCl₄ at 70°C minimizes over-halogenation. Real-time monitoring via FT-IR or Raman spectroscopy detects intermediate radicals. Post-reaction purification via column chromatography (e.g., PE/CH₂Cl₂ gradients) isolates the monohalogenated product .
- Data Contradiction : Conflicting yields reported in literature (e.g., 60–90%) may arise from solvent polarity effects or trace metal contaminants. Replicate studies under inert atmospheres (argon) are recommended.
Q. What strategies resolve discrepancies in biological activity data for benzofuran derivatives?
- Methodological Answer : Comparative studies using analogs (e.g., 7-fluoro or 7-chloro derivatives) isolate substituent effects. For example:
- Antimicrobial Assays : MIC values against E. coli and S. aureus vary significantly with 7-substituent lipophilicity.
- Apoptosis Induction : Methyl groups at the 7-position enhance cytotoxicity in melanoma cells (IC₅₀ = 8–12 µM) compared to bromo analogs (IC₅₀ = 15–20 µM) .
- Statistical Analysis : Multivariate regression models correlate substituent Hammett parameters (σ) with bioactivity, resolving outlier data points.
Q. How do crystallographic refinements using SHELX improve structural insights for benzofuran derivatives?
- Methodological Answer : SHELXL refines high-resolution X-ray data to detect weak interactions (e.g., C–H···π bonds between methyl groups and aromatic rings). Twinning or disorder in crystals, common with flexible ester groups, is resolved via TWIN/BASF commands .
- Case Study : Ethyl 3-(2-methylbenzamido)benzofuran-2-carboxylate exhibits torsional strain in the benzamide moiety, resolved by restraining bond angles during refinement .
Q. What computational methods predict the pharmacokinetic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. ADMET predictors (e.g., SwissADME) estimate logP (2.1–2.5), suggesting moderate blood-brain barrier penetration. MD simulations model binding to cytochrome P450 enzymes to assess metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
